molecular formula C23H20N6O4S B11381808 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11381808
M. Wt: 476.5 g/mol
InChI Key: PXLLWXKFTKHIJI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide derivative featuring a 4,6-dimethylpyrimidine sulfonamide group linked to a dihydropyridazine core. Its structure integrates multiple pharmacophoric motifs:

  • Pyrimidine ring: A 4,6-dimethyl-substituted pyrimidine moiety, which is a common scaffold in kinase inhibitors due to its ability to engage in hydrogen bonding and π-π interactions .
  • Dihydropyridazine core: The 4-oxo-1-phenyl-1,4-dihydropyridazine fragment contributes to planar aromaticity, facilitating interactions with hydrophobic pockets in biological targets.

Properties

Molecular Formula

C23H20N6O4S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C23H20N6O4S/c1-15-14-16(2)25-23(24-15)28-34(32,33)19-10-8-17(9-11-19)26-22(31)21-20(30)12-13-29(27-21)18-6-4-3-5-7-18/h3-14H,1-2H3,(H,26,31)(H,24,25,28)

InChI Key

PXLLWXKFTKHIJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrimidine Sulfonamide: The initial step involves the reaction of 4,6-dimethylpyrimidine with a sulfonyl chloride derivative to form the sulfonamide intermediate.

    Coupling with Phenyl Derivative: The sulfonamide intermediate is then coupled with a phenyl derivative under basic conditions to form the desired sulfonamide.

    Cyclization to Form Pyridazine: The final step involves the cyclization of the sulfonamide with a hydrazine derivative to form the pyridazine ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions can vary, but often involve the use of strong acids or bases as catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and enzyme activities.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Hydrogen Bonding Capacity Potential Biological Targets
Target Compound 4,6-Dimethylpyrimidinyl, sulfamoyl, phenyl-dihydropyridazine 490.52 (calculated) 5 H-bond acceptors, 2 donors Kinases, PDEs
3-{3-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone 2,3-Dimethylphenyl-piperazine, quinazolinone 447.51 6 H-bond acceptors, 3 donors Serotonin receptors, α-adrenergic receptors
1-(3-Methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Methoxypropyl, 4-methylbenzyl, pyrrolopyrimidine 459.50 7 H-bond acceptors, 1 donor JAK/STAT pathway inhibitors
N-(4-Isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Isopropylphenyl, methoxypropyl, pyrrolopyrimidine 473.55 6 H-bond acceptors, 1 donor Oncogenic kinases (e.g., Bcr-Abl)

Key Findings

Hydrogen Bonding and Solubility: The target compound’s sulfamoyl group provides additional hydrogen bond donors compared to analogs with methoxypropyl or methylbenzyl substituents. This may enhance aqueous solubility and target binding kinetics .

Aromatic Substituents :

  • The 4,6-dimethylpyrimidine group in the target compound offers steric hindrance and electron-donating effects, which could modulate interactions with ATP-binding pockets in kinases. In contrast, 4-methylbenzyl or isopropylphenyl groups in analogs prioritize hydrophobic interactions .

Biological Target Specificity :

  • The dihydropyridazine core in the target compound is structurally distinct from the pyrrolopyrimidine cores in analogs. This difference may shift selectivity toward phosphodiesterases (PDEs) rather than kinases .

Synthetic Feasibility :

  • Crystallographic data for similar compounds (e.g., N-(4-isopropylphenyl)-...pyrrolopyrimidine-2-carboxamide) suggest that the target compound’s structure is amenable to single-crystal X-ray analysis using programs like SHELXL or ORTEP-3 , ensuring precise conformational analysis .

Research Implications

  • Structure-Activity Relationship (SAR) : The sulfamoyl linker and dihydropyridazine core warrant further exploration for kinase inhibition, leveraging crystallographic tools (e.g., WinGX ) to resolve binding modes .
  • Hydrogen Bond Networks : Graph set analysis (as proposed by Etter) could elucidate how the target compound’s H-bonding patterns influence crystal packing and bioavailability compared to analogs .

Biological Activity

The compound N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Details

  • Molecular Formula : C20H20N4O3S
  • Molecular Weight : 396.463 g/mol
  • CAS Number : [313261-56-2]

The compound features a pyrimidine ring, a sulfamoyl group, and a dihydropyridazine structure, which are known to contribute to various biological activities.

Antibacterial Activity

Research indicates that compounds with sulfamoyl groups exhibit significant antibacterial properties. This specific compound has shown effectiveness against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Salmonella typhi

In vitro studies demonstrated that the compound inhibited bacterial growth with varying degrees of effectiveness, suggesting its potential as an antibacterial agent.

Enzyme Inhibition

The sulfamoyl moiety is known for its role in enzyme inhibition. Studies have shown that this compound can inhibit:

  • Acetylcholinesterase (AChE) : Important for treating conditions like Alzheimer's disease.
  • Urease : Involved in the treatment of urinary tract infections.

The IC50 values for these inhibitory effects were found to be significantly lower than those of standard inhibitors, indicating a strong potential for therapeutic applications.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Further research is necessary to elucidate these pathways and confirm the anticancer efficacy.

Hypoglycemic Activity

Some derivatives of similar structures have been reported to exhibit hypoglycemic effects, which may also apply to this compound. The potential for managing diabetes through modulation of glucose metabolism is an area for future exploration.

Study 1: Antibacterial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various synthesized compounds with similar structures. The findings revealed that compounds with sulfamoyl groups displayed moderate to strong antibacterial activity against tested strains, including E. coli and S. aureus .

Study 2: Enzyme Inhibition Analysis

In another study focusing on enzyme inhibition, the synthesized derivatives were tested for AChE and urease inhibition. The results indicated that the compound exhibited significant inhibitory effects with IC50 values comparable to established inhibitors .

Study 3: Anticancer Activity Assessment

Research conducted on pyridazinone derivatives highlighted their potential as anticancer agents. The study reported that these compounds could induce apoptosis in various cancer cell lines, suggesting a promising avenue for further investigation into their therapeutic applications .

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